

Discovery and history of "3-Amino-4-(methoxycarbonyl)benzoic acid"

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Compound of Interest

Compound Name: 3-Amino-4-(methoxycarbonyl)benzoic acid

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3-Amino-4-(methoxycarbonyl)benzoic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of **3-Amino-4-(methoxycarbonyl)benzoic acid**, a key chemical intermediate. While the specific historical details of its initial discovery are not readily available in prominent scientific literature, this document outlines plausible synthesis methodologies based on established organic chemistry principles and data from closely related compounds. This guide includes detailed experimental protocols for analogous compounds, a summary of its physicochemical properties, and a discussion of its potential applications in pharmaceutical and materials science.

Introduction

3-Amino-4-(methoxycarbonyl)benzoic acid, with the CAS Registry Number 60728-41-8, is a substituted aromatic compound containing an amino group, a carboxylic acid group, and a methyl ester.^{[1][2]} This unique arrangement of functional groups makes it a versatile building block in organic synthesis, particularly as a precursor for more complex molecules in the

pharmaceutical and materials science sectors.[1] Its structure allows for a variety of chemical transformations, including reactions involving the amino and carboxylic acid moieties.

Discovery and History

The precise historical account of the first synthesis of **3-Amino-4-(methoxycarbonyl)benzoic acid** is not well-documented in readily accessible scientific journals or patents. Its existence is confirmed by its unique CAS number, 60728-41-8, and its availability from various chemical suppliers.[2][3][4] It is plausible that the compound was first synthesized as an intermediate in a larger synthetic sequence and, therefore, was not the primary subject of a dedicated publication. The synthesis of this molecule can be logically deduced from well-established named reactions and standard organic transformations. General synthetic strategies likely involve the functionalization of a benzene ring with the desired amino, carboxylic acid, and methoxycarbonyl groups.

Physicochemical Properties

The known physicochemical properties of **3-Amino-4-(methoxycarbonyl)benzoic acid** are summarized in the table below. This data is essential for its handling, characterization, and application in experimental settings.

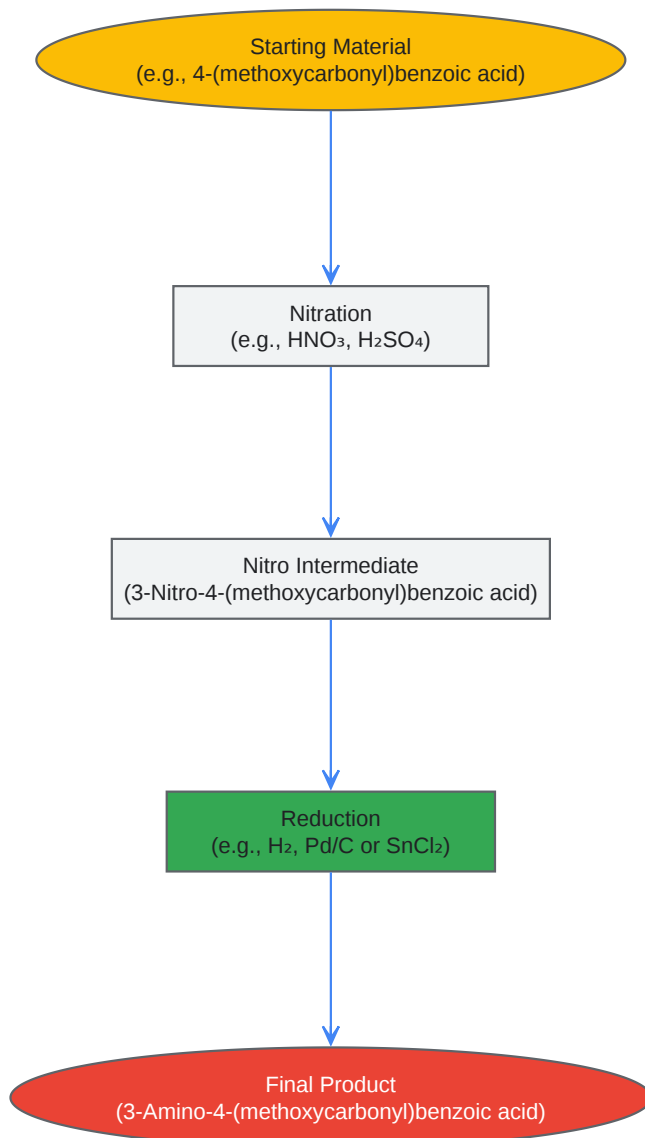
Property	Value	Reference
CAS Number	60728-41-8	[2]
Molecular Formula	C ₉ H ₉ NO ₄	[1][2]
Molecular Weight	195.17 g/mol	[2]
Melting Point	217-220 °C	[1]
Appearance	White to off-white crystalline solid	
Solubility	Limited solubility in water; soluble in organic solvents like ethanol and acetone.	

Synthesis Methodologies

While a definitive initial synthesis is not documented, several logical and established synthetic routes can be proposed for the preparation of **3-Amino-4-(methoxycarbonyl)benzoic acid**. These methods are based on the synthesis of analogous compounds and fundamental organic chemistry reactions.

A plausible and common strategy involves the nitration of a suitable benzoic acid derivative, followed by reduction of the nitro group to an amine. The general workflow for such a synthesis is depicted below.

General Synthesis Workflow



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Caption: A generalized workflow for the synthesis of **3-Amino-4-(methoxycarbonyl)benzoic acid**.

Experimental Protocols for Analogous Compounds

The following are detailed experimental protocols for the synthesis of structurally related compounds, which can be adapted for the synthesis of **3-Amino-4-(methoxycarbonyl)benzoic acid**.

Protocol 1: Synthesis of 2-Aminoterephthalic Acid via Reduction of 2-Nitroterephthalic Acid[5][6]

This protocol details the reduction of a nitro group to an amine on a benzene dicarboxylic acid scaffold, a key transformation in a potential synthesis of the target molecule.

- Materials:
 - 2-Nitroterephthalic acid (1.0 mmol)
 - Ammonium formate (3.3 mmol, 208 mg)
 - 10% Palladium on activated carbon (2 mol%, 21 mg)
 - Silicon dioxide (175 mg)
 - Anhydrous methanol
- Procedure:
 - A mixture of 2-nitroterephthalic acid, ammonium formate, 10% Pd/C, and silicon dioxide is prepared.
 - The mixture is subjected to ball-milling in the presence of anhydrous methanol for 90 minutes.
 - Reaction progress is monitored by thin-layer chromatography (TLC).
 - Upon completion, the crude reaction mixture is suspended in methanol and filtered through a Büchner funnel.
 - The filtrate is concentrated under reduced pressure to yield the product, 2-aminoterephthalic acid.
 - If necessary, the product can be further purified by column chromatography.

Protocol 2: Esterification of 3-Amino-4-methylbenzoic Acid[7][8]

This protocol describes the esterification of a carboxylic acid in the presence of an amino group, another crucial step for the synthesis of the target compound.

- Materials:
 - 3-Amino-4-methylbenzoic acid (1.0 eq)
 - Anhydrous methanol (approx. 25 mL per 1 g of acid)
 - Thionyl chloride (2.2 eq)
 - Saturated aqueous sodium bicarbonate (NaHCO_3) solution
 - Ethyl acetate
- Procedure:
 - Dissolve 3-amino-4-methylbenzoic acid in anhydrous methanol in a round-bottom flask.
 - Cool the solution in an ice bath to 0-5 °C.
 - Slowly add thionyl chloride dropwise while maintaining the temperature below 10 °C.
 - After the addition is complete, remove the ice bath and reflux the mixture for 4-6 hours.
 - Monitor the reaction by TLC until the starting material is consumed.
 - Cool the reaction mixture to room temperature and concentrate it under reduced pressure.
 - Carefully add the residue to ice water and neutralize the solution to a pH of ~7.5 with a saturated aqueous solution of NaHCO_3 .
 - Extract the aqueous layer with ethyl acetate (3x).
 - Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate to yield the methyl ester.

Quantitative Data for Analogous Syntheses

Quantitative data for the synthesis of compounds structurally similar to **3-Amino-4-(methoxycarbonyl)benzoic acid** are presented below. This data provides an indication of the potential yields and purities achievable for the synthesis of the target molecule using similar methods.

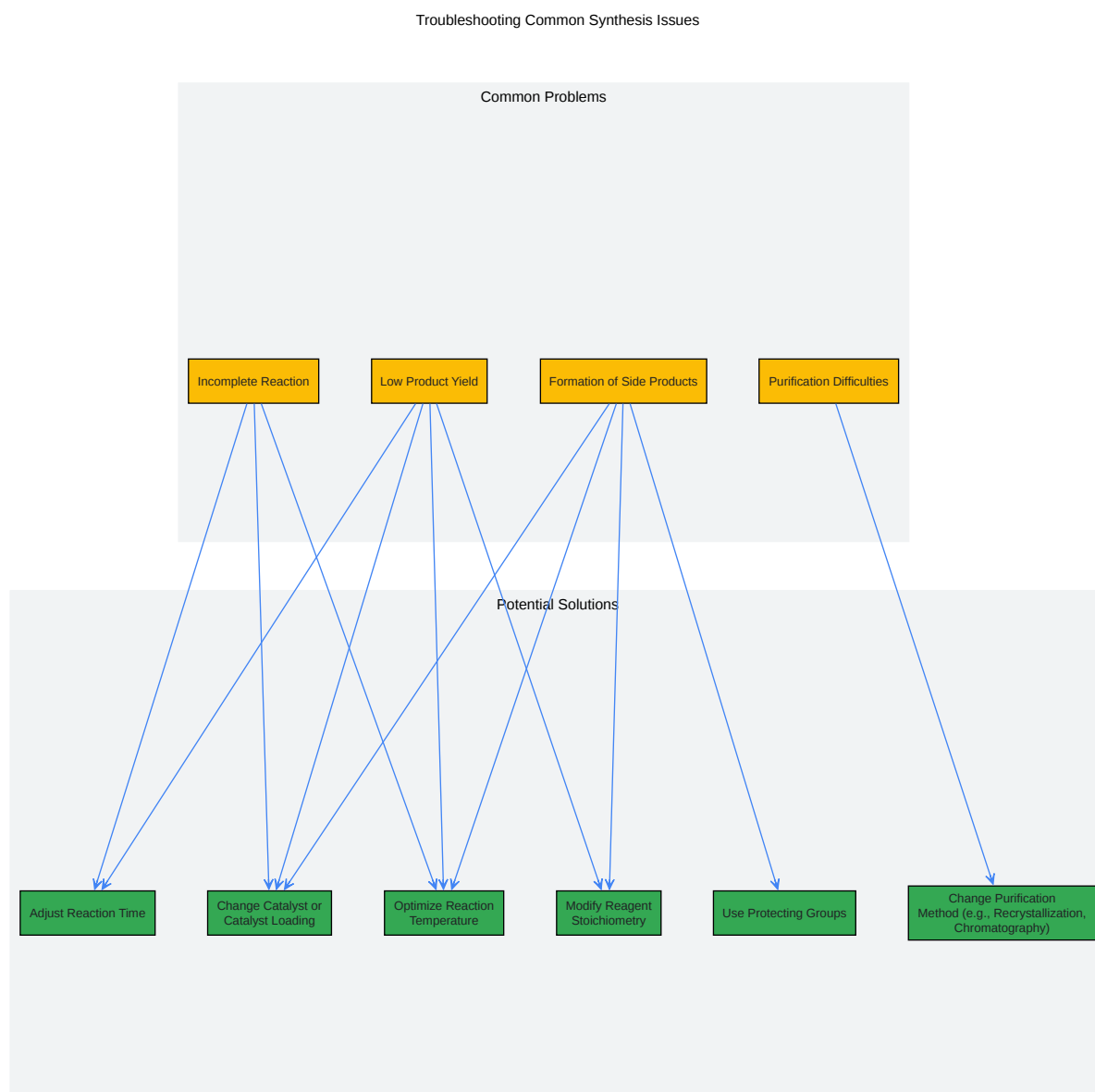
Starting Material	Product	Method	Yield	Purity	Reference
3-nitro-4-chlorobenzoyl aniline	3-nitro-4-methoxybenzoyl aniline	Methoxylation with NaOH in Methanol	95.3%	99.1%	CN10575373 1A
3-nitro-4-methoxybenzoyl aniline	3-amino-4-methoxybenzoyl anilide	Reduction	67.1%	99.5%	[9]
Methyl 4-(3-chloropropoxy)-3-methoxybenzoate	Methyl 4-(3-chloropropoxy)-5-methoxy-2-nitrobenzoate	Nitration	89%	98.7% (HPLC)	[10]
Methyl 4-(3-chloropropoxy)-5-methoxy-2-nitrobenzoate	Methyl 2-amino-4-(3-chloropropoxy)-5-methoxybenzoate	Reduction with Iron	91.5%	98.2% (HPLC)	[5]

Signaling Pathways and Biological Activity

Currently, there is no information available in the searched scientific literature regarding the involvement of **3-Amino-4-(methoxycarbonyl)benzoic acid** in any specific signaling pathways or its detailed biological activity. Its primary documented role is as a chemical intermediate for the synthesis of other compounds.[1]

Logical Relationships in Synthesis Troubleshooting

Effective chemical synthesis often requires troubleshooting to optimize reaction conditions and improve outcomes. The following diagram illustrates the logical relationships between common problems encountered during the synthesis of similar compounds and their potential solutions.



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Caption: Logical relationships between common synthesis problems and their potential solutions.

Conclusion

3-Amino-4-(methoxycarbonyl)benzoic acid is a valuable chemical intermediate with significant potential in the synthesis of pharmaceuticals and advanced materials. While its specific discovery and historical development are not prominently documented, its synthesis can be achieved through established and reliable organic chemistry methodologies. This guide provides a foundation for researchers and scientists working with this compound by summarizing its properties and outlining practical synthetic considerations based on analogous chemical systems. Further research into its potential biological activities and applications is warranted.

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